N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide
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Overview
Description
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide typically involves multiple steps. One common method involves the reaction of 1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with appropriate reagents under controlled conditions. For instance, the reaction of this triazole derivative with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid for 4 hours yields the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The nitro groups can also be reduced to amines under appropriate conditions.
Substitution: The triazole ring and benzamide moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can lead to a variety of substituted triazole and benzamide derivatives.
Scientific Research Applications
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and nitro groups play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
- (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime
Uniqueness
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide is unique due to its specific combination of functional groups and structural features. The presence of both triazole and benzamide moieties, along with multiple nitro groups, gives it distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
624725-46-8 |
---|---|
Molecular Formula |
C18H14N8O7 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C18H14N8O7/c1-10(17-11(2)23(22-20-17)13-4-3-5-14(8-13)24(28)29)19-21-18(27)12-6-15(25(30)31)9-16(7-12)26(32)33/h3-9H,1-2H3,(H,21,27)/b19-10- |
InChI Key |
BEIYDVNPDUJWGB-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])/C(=N\NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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